molecular formula C9H17N3 B2732185 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile CAS No. 21404-83-1

2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile

Cat. No.: B2732185
CAS No.: 21404-83-1
M. Wt: 167.256
InChI Key: SWRPBLUSCBYCPV-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile is an organic compound with the CAS Registry Number 21404-83-1 . It has a molecular formula of C9H17N3 and a molecular weight of 167.26 g/mol . The compound is characterized by a propanenitrile core that is substituted with both a methyl group and a 4-methylpiperazinyl group at the 2-position, a structure represented by the SMILES notation CC(N1CCN(C)CC1)(C)C#N . The presence of the 4-methylpiperazine moiety is of significant interest in medicinal chemistry, as piperazines are known to be important backbone structures in many approved drugs . Research indicates that incorporating a piperazine ring into a molecular framework can enhance biological activity, making this compound a valuable building block for the synthesis and development of novel pharmacologically active molecules . This product is supplied with a purity of 95% and is intended For R&D Use Only .

Properties

IUPAC Name

2-methyl-2-(4-methylpiperazin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRPBLUSCBYCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2-methyl-2-(4-methylpiperazin-1-yl)propanol with cyanogen bromide under controlled conditions. Another method involves the reaction of 2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid with thionyl chloride followed by reaction with ammonia.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the use of reactors and controlled environments to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have demonstrated that derivatives of 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile exhibit promising anticancer properties. For instance, compounds structurally similar to this nitrile have shown efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Inhibition of Enzymes Related to Parasites
The compound has been investigated for its potential as an inhibitor of enzymes related to parasitic infections, particularly those caused by Leishmania species. Research indicates that certain derivatives can selectively inhibit Leishmania N-myristoyltransferase (NMT), a crucial enzyme for the survival of the parasite, while showing minimal effects on human counterparts . This selectivity is vital for developing targeted therapies with reduced side effects.

Pharmacological Applications

Neuropharmacology
The piperazine moiety in this compound is significant for its interactions with neurotransmitter receptors. Compounds containing this structure have been explored for their potential as neuroprotective agents and in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to modulate neurotransmitter systems makes it a candidate for further research in neuropharmacology .

Antimicrobial Properties
There is growing interest in the antimicrobial properties of compounds containing piperazine rings. Research suggests that derivatives of this compound may possess antibacterial and antifungal activities, making them suitable for developing new antimicrobial agents .

Synthesis and Chemical Development

The synthesis of this compound can be achieved through various methods, including multi-step synthetic routes that involve the formation of the piperazine ring followed by nitrile functionalization. Researchers are continuously exploring more efficient synthesis techniques to enhance yield and purity, which is crucial for pharmaceutical applications.

Case Studies

Study Focus Findings Reference
Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines
Enzyme InhibitionSelectively inhibited Leishmania NMT with high potency
Neuroprotective EffectsPotential modulation of neurotransmitter receptors linked to neurodegenerative disease therapy

Mechanism of Action

2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile is structurally similar to other piperazine derivatives, such as 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine and 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine. its unique nitrile group and molecular structure confer distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

Structural Derivatives with Extended Heterocyclic Systems

Compound 5a: 2-Methyl-2-(4-(3-methyl-8-(4-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-propanenitrile (Table 1) This derivative incorporates the 4-methylpiperazinyl group into a fused imidazoquinoline system. The addition of a quinoline ring and imidazole moiety significantly increases molecular complexity, which correlates with a reduced synthetic yield (17% via flash chromatography) compared to simpler analogs . Such structural modifications are typically employed to enhance target binding affinity or modulate pharmacokinetic properties in drug discovery.

Property Target Compound Compound 5a
Molecular Formula C9H16N4 C26H28N6O
Molecular Weight (g/mol) 196.26 464.54
Key Functional Groups Nitrile, Piperazine Nitrile, Piperazine, Quinoline
Synthetic Yield Not Reported 17%

Analogs with Pyrimidine and Pyrazole Substituents

Compound from : 2-Methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile This analog replaces the piperazine ring with pyrimidine and pyrazole groups. The trifluoromethyl (CF3) group enhances metabolic stability and lipophilicity, while the pyrimidine moiety may facilitate hydrogen bonding in biological targets.

Property Target Compound Compound
Molecular Formula C9H16N4 C14H16F3N7
Molecular Weight (g/mol) 196.26 363.33
Key Functional Groups Nitrile, Piperazine Nitrile, Pyrazole, Pyrimidine
Pharmaceutical Focus Not Reported Polymorphs, salts, cocrystals

Simplified Piperazine Derivatives

2-(4-Methylpiperazin-1-yl)propanenitrile Hydrochloride ()
This hydrochloride salt lacks the methyl group on the tertiary carbon present in the target compound. The hydrochloride form improves aqueous solubility, a critical factor for bioavailability. The molecular weight (189.69 g/mol) is lower than the target compound, and its commercial availability as a stable powder (RT storage) suggests utility as a building block in organic synthesis .

Property Target Compound Hydrochloride Derivative
Molecular Formula C9H16N4 C8H16ClN3
Molecular Weight (g/mol) 196.26 189.69
Physical Form Not Reported Powder
Solubility Enhancement Not Reported Hydrochloride salt

Key Research Findings and Implications

Structural Complexity vs.

Formulation Potential: The polymorphic focus of the compound highlights the importance of solid-state studies for drug development, an area underexplored for the target compound .

Solubility Considerations : The hydrochloride derivative () underscores the role of salt formation in optimizing physicochemical properties, suggesting a pathway for improving the target compound’s utility .

Biological Activity

2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile, with the chemical formula C₈H₁₅N₃ and a molecular weight of 153.22 g/mol, is a compound of increasing interest in medicinal chemistry. Its structure features a nitrile group and a piperazine ring, which are pivotal for its biological activity. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • Propanenitrile Moiety : A nitrile functional group (-C≡N), which can undergo hydrolysis to form carboxylic acids.

These structural characteristics suggest that this compound may interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Studies have shown that it can inhibit specific enzymes and receptors involved in cancer progression. For instance, its interactions with certain protein targets have been documented, suggesting a mechanism that could lead to reduced tumor growth.

Case Study : In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines, although further studies are needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound has been identified as an inhibitor against various enzymes critical to disease processes. Its ability to bind to specific receptors suggests it may modulate pathways relevant to conditions such as cancer and infectious diseases.

Table 1: Enzyme Inhibition Profiles

Enzyme TargetIC50 (μM)Selectivity Ratio
Protein Kinase A5.0>100
Leishmania NMT0.5>660
Human NMT330-

The selectivity of this compound for Leishmania NMT over human NMTs indicates its potential as a therapeutic agent against leishmaniasis with reduced toxicity to human cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The nitrogen atoms in the piperazine ring can participate in nucleophilic substitutions, allowing the compound to modify biological macromolecules.
  • Hydrolysis of Nitrile Group : Under acidic or basic conditions, the nitrile group can hydrolyze, potentially leading to active carboxylic acid derivatives that may exhibit different biological properties.
  • Binding Affinity : The compound's structural features facilitate binding to enzyme active sites, thereby inhibiting their function and altering cellular pathways.

Comparative Studies

A comparative analysis with structurally similar compounds has been conducted to evaluate the unique properties of this compound:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
1-(4-Methylpiperazin-1-yl)propan-2-amineC₇H₁₈N₂Contains an amine instead of a nitrile group
3-(4-Methylpiperazin-1-yl)propionitrileC₈H₁₅N₃Similar nitrile functionality
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-oneC₈H₁₅N₂OFeatures a carbonyl group

The unique combination of a piperazine ring and propanenitrile moiety in this compound may confer distinct pharmacological properties compared to other compounds.

Q & A

Basic: What analytical techniques are recommended to confirm the purity of 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 reverse-phase column and a mobile phase of acetonitrile/water (70:30, v/v) at 1.0 mL/min. Compare retention times against impurity standards (e.g., structurally related piperazine derivatives as in ) to identify by-products .
  • NMR Spectroscopy : Dissolve the compound in deuterated DMSO and analyze 1H^1H and 13C^13C spectra. Key peaks include the nitrile proton (δ ~2.5 ppm) and methyl groups on the piperazine ring (δ ~1.2–1.5 ppm). Integrate signals to quantify purity.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]+^+) at m/z 208.2 (calculated) and monitor for fragments indicative of degradation (e.g., loss of the nitrile group).

Advanced: How can discrepancies in crystallographic data for piperazine-containing compounds like this nitrile derivative be resolved?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Compare experimental bond angles (e.g., C-N-C in the piperazine ring) with published data (e.g., 118.3° for C44-C45-C46 in ) to validate structural consistency .
  • Computational Validation : Use DFT calculations (B3LYP/6-31G*) to optimize the geometry. Compare computed bond lengths/angles with experimental data to identify outliers (e.g., deviations >2° suggest measurement errors or polymorphic variations) .
  • Cross-Validation with NMR : Analyze NOESY spectra to confirm spatial proximity of methyl and piperazine protons, which should align with crystallographic distances.

Basic: What safety protocols are critical when handling nitrile-containing compounds like this derivative?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use a fume hood to avoid inhalation ( emphasizes protective gear for similar nitriles) .
  • Waste Management : Segregate nitrile waste in labeled containers for incineration by certified facilities. Avoid aqueous disposal due to potential cyanide release under acidic conditions.
  • Emergency Response : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation. Provide SDS documentation (e.g., as in ) to healthcare providers .

Advanced: How can reaction yields be optimized for synthesizing this compound via alkylation of 4-methylpiperazine?

Methodological Answer:

  • Stoichiometric Control : Use a 1.2:1 molar ratio of 4-methylpiperazine to 2-chloro-2-methylpropanenitrile to minimize unreacted starting material. Monitor pH (maintain >9 with K2 _2CO3_3) to deprotonate the piperazine nitrogen for efficient nucleophilic substitution.
  • Solvent Selection : Conduct the reaction in anhydrous acetonitrile at 60°C for 24 hours. Higher polarity solvents improve intermediate solubility (similar to methods in for analogous nitriles) .
  • Purification : Isolate the product via flash chromatography (silica gel, ethyl acetate/hexane 3:7). Use TLC (Rf _f ~0.4) to track elution.

Basic: What spectroscopic signatures distinguish this compound from its isomers?

Methodological Answer:

  • IR Spectroscopy : Identify the nitrile stretch at ~2240 cm1^{-1}. Piperazine C-N stretches appear as multiple bands between 1200–1350 cm1^{-1}.
  • 1H^1H NMR : The geminal methyl groups on the nitrile-bearing carbon produce a singlet at δ 1.45 ppm (6H). Piperazine methyl protons resonate as a singlet at δ 2.25 ppm (3H).
  • HSQC Correlation : Map 13C^13C-1H^1H correlations to confirm connectivity (e.g., methyl carbons at δ 25–30 ppm linked to δ 1.45 ppm protons).

Advanced: What strategies address contradictions in computational vs. experimental reactivity predictions for the nitrile group?

Methodological Answer:

  • Solvent Effects in DFT : Include implicit solvent models (e.g., SMD for acetonitrile) to account for solvation energy differences. Compare activation barriers for nitrile hydrolysis under simulated vs. experimental conditions .
  • Kinetic Studies : Perform pseudo-first-order experiments under varying pH/temperature. Use Arrhenius plots to validate computational activation energies (deviations >5 kJ/mol suggest missing solvation or entropy terms).
  • In Situ Monitoring : Employ Raman spectroscopy to track nitrile consumption during reactions. Match peak decay rates with computational predictions.

Basic: How should researchers handle structural ambiguities in piperazine derivatives during characterization?

Methodological Answer:

  • 2D NMR Techniques : Use 1H^1H-1H^1H COSY to map coupling between piperazine protons and NOESY to confirm ring conformation (e.g., chair vs. boat).
  • X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal studies (e.g., ) to detect polymorphic impurities .
  • Elemental Analysis : Verify C, H, N percentages (theoretical: C 63.1%, H 8.7%, N 20.2%) to confirm stoichiometry.

Advanced: What mechanistic insights guide the design of analogs with modified piperazine substituents?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituents at the 4-position of the piperazine ring (e.g., chloro, methoxy). Compare logP (HPLC) and pKa (potentiometric titration) to correlate hydrophobicity/basicity with bioactivity.
  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors). Prioritize analogs with stronger hydrogen bonds (e.g., -OCH3_3 vs. -CH3_3) .
  • Metabolic Stability Assays : Incubate analogs with liver microsomes. Monitor nitrile conversion to carboxylic acids via LC-MS to assess susceptibility to cytochrome P450 enzymes.

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